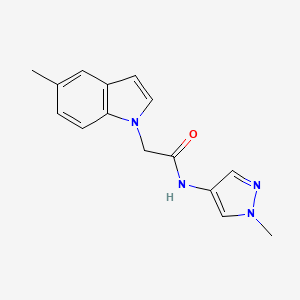

2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide

Description

2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry

Properties

Molecular Formula |

C15H16N4O |

|---|---|

Molecular Weight |

268.31 g/mol |

IUPAC Name |

2-(5-methylindol-1-yl)-N-(1-methylpyrazol-4-yl)acetamide |

InChI |

InChI=1S/C15H16N4O/c1-11-3-4-14-12(7-11)5-6-19(14)10-15(20)17-13-8-16-18(2)9-13/h3-9H,10H2,1-2H3,(H,17,20) |

InChI Key |

MDZVCUCWSUTGPR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)N(C=C2)CC(=O)NC3=CN(N=C3)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Substitution with Methyl Group: The methyl group can be introduced via a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst such as aluminum chloride.

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with a 1,3-dicarbonyl compound under basic conditions.

Coupling of Indole and Pyrazole Rings: The final step involves the coupling of the indole and pyrazole rings through an acetamide linkage. This can be achieved by reacting the indole derivative with an acyl chloride derivative of the pyrazole under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential : Research indicates that compounds with indole and pyrazole structures often exhibit significant biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The specific compound is being investigated for its potential as an anticancer agent, particularly due to its ability to inhibit specific enzymes involved in cancer cell proliferation .

Mechanism of Action : The mechanism by which 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide exerts its effects likely involves binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to the inhibition of pathways critical for tumor growth or microbial survival .

Biological Studies

In Vitro and In Vivo Evaluations : Various studies have focused on evaluating the biological activities of this compound. For instance, it has been tested against several cancer cell lines, showing promising results in inhibiting cell growth. Additionally, in vivo studies have demonstrated its efficacy in animal models, suggesting potential for further development as a therapeutic agent .

Case Studies

- Anticancer Activity : A study conducted on a series of similar compounds revealed that derivatives of the indole and pyrazole structure exhibited significant cytotoxic activity against human cancer cell lines such as HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The study highlighted the importance of structural modifications in enhancing anticancer efficacy .

- Antimicrobial Properties : Another research effort focused on the antimicrobial properties of compounds related to 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide. Results indicated that these compounds could effectively inhibit the growth of various bacterial strains, suggesting their potential use as new antimicrobial agents .

Industrial Applications

Synthesis and Development : The synthesis of 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide can serve as a building block for more complex molecules in organic synthesis. The methodologies developed for its synthesis may also be adapted for large-scale production, which is essential for pharmaceutical applications .

Mechanism of Action

The mechanism of action of 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide would depend on its specific biological target. Generally, indole derivatives are known to interact with various enzymes and receptors in the body, modulating their activity. The pyrazole ring may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

2-(1H-indol-3-yl)-N-(1H-pyrazol-4-yl)acetamide: Lacks the methyl groups present in the target compound.

2-(5-methyl-1H-indol-1-yl)-N-(1H-pyrazol-4-yl)acetamide: Lacks the methyl group on the pyrazole ring.

Uniqueness

The presence of both methyl groups in 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide may enhance its biological activity and specificity compared to similar compounds. This structural uniqueness could make it a valuable compound for further research and development.

Biological Activity

The compound 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide is a novel synthetic agent that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of its biological activity, supported by recent research findings, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C12H14N4O

- Molecular Weight : 230.27 g/mol

This compound features an indole moiety, which is known for its diverse biological activities, and a pyrazole ring that contributes to its pharmacological properties.

Biological Activity Overview

The biological activities of 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide have been evaluated in several studies, focusing primarily on its anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a study evaluating a series of indole-based compounds found that derivatives similar to 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide exhibited significant antiproliferative effects against various cancer cell lines, including HeLa and MCF-7 cells. The most potent derivative showed an IC50 value of 0.34 μM against MCF-7 cells, indicating strong cytotoxicity .

Mechanism of Action :

The mechanism underlying the anticancer activity involves:

- Induction of apoptosis in a dose-dependent manner.

- Arresting the cell cycle at the G2/M phase.

- Inhibition of tubulin polymerization, akin to the action of colchicine .

Antimicrobial Activity

In addition to its anticancer properties, 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide has been assessed for antimicrobial activity. A related study on pyrazole derivatives demonstrated that certain compounds exhibited significant antibacterial effects with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus .

Key Findings :

The compound displayed:

- Strong inhibition of biofilm formation.

- Synergistic effects when combined with standard antibiotics like Ciprofloxacin.

- Low hemolytic activity, indicating potential safety for therapeutic use .

Table 1: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide | HeLa | 0.52 |

| 2-(5-methyl-1H-indol-1-yl)-N-(1-methyl-1H-pyrazol-4-yl)acetamide | MCF-7 | 0.34 |

| 2-(5-methyl-1H-indol-1-y)-N-(1-methyl-pyrazol)acetamide | HT29 | 0.86 |

Table 2: Antimicrobial Activity Data

| Compound | Pathogen | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|---|

| 2-(5-methyl-1H-indol-1-y)-N-(1-methyl-pyrazol)acetamide | Staphylococcus aureus | 0.22 | Not reported |

| 2-(5-methyl-indole)-N-(pyrazole)acetamide | E. coli | 0.25 | Not reported |

Case Studies

Several case studies have focused on the therapeutic implications of compounds similar to 2-(5-methyl-1H-indol-1-y)-N-(1-methyl-pyrazol). For example, a study on indole derivatives indicated their efficacy in prolonging survival in cancer models when administered at specific doses . The findings suggest that these compounds could be further developed into effective treatments for various malignancies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.